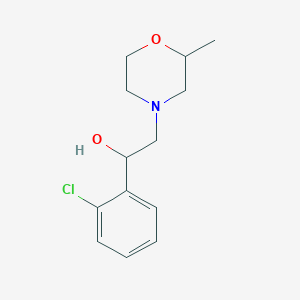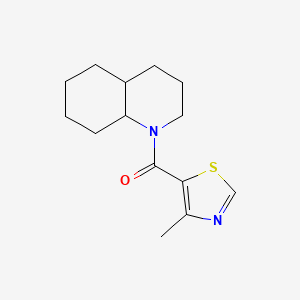![molecular formula C19H24N4O B7544614 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, also known as PPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPU belongs to the class of urea derivatives and has been shown to have various biological effects, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurological disorders. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer, and to modulate the activity of various transcription factors and cytokines that are involved in these diseases.
Biochemical and Physiological Effects:
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its high purity, high yield, and well-established synthesis method. 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, the limitations of using 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea, including:
1. Further studies on the mechanism of action of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to fully understand its potential therapeutic applications and potential side effects.
2. Development of novel 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea derivatives with improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea to optimize its dosing and administration.
4. Evaluation of the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents.
5. Studies on the potential of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in other diseases, such as cardiovascular diseases and metabolic disorders.
In conclusion, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop novel derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea can be synthesized through a multi-step process that involves the reaction of piperidine, pyridine, and phenyl isocyanate. The synthesis of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been optimized to yield high purity and high yield of the final product. The chemical structure of 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent. In inflammation research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. In neurological research, 1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(21-17-4-2-1-3-5-17)22-18-9-14-23(15-10-18)13-8-16-6-11-20-12-7-16/h1-7,11-12,18H,8-10,13-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDSBKMBBNCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)

![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)